4-Chloro-2-methylbutan-1-ol

Organic Synthesis Oxidation Reaction Mechanism

Multi-step syntheses requiring differentiated leaving group reactivity often face supply gaps for high-purity 4-chloro-2-methylbutan-1-ol. This bifunctional intermediate solves these challenges: • Orthogonal Cl/OH reactivity enables sequential protection/deprotection strategies without cross-interference. • Direct PDC oxidation precursor to 4-chloro-2-methylbutanal for Wittig, aldol & C-C bond formations. • LogP 1.24 balances lipophilicity for lead compound optimization. ≥97% purity. Global shipping available.

Molecular Formula C5H11ClO
Molecular Weight 122.59 g/mol
Cat. No. B15363494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methylbutan-1-ol
Molecular FormulaC5H11ClO
Molecular Weight122.59 g/mol
Structural Identifiers
SMILESCC(CCCl)CO
InChIInChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3
InChIKeyRMPDSRDWNMVNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methylbutan-1-ol Overview


4-Chloro-2-methylbutan-1-ol (CAS 38300-73-1) is a halogenated primary alcohol with the molecular formula C5H11ClO . It is characterized by a chiral center and a flexible carbon chain, which dictates its complex conformational landscape and reactivity . As a bifunctional intermediate, it contains both a reactive chloro group and a hydroxyl group, making it a valuable building block in organic synthesis and drug discovery . Commercially, it is available from various suppliers in high purity, typically ≥95% to 97% [1].

Bifunctional building block with orthogonal primary alcohol and alkyl chloride sites
Primary alcohol supports selective oxidation to aldehyde for downstream diversification
High-purity commercial grades available to support reproducible synthetic workflows

4-Chloro-2-methylbutan-1-ol: Substitution Challenges


Direct substitution of 4-chloro-2-methylbutan-1-ol with close analogs like 4-chloro-2-methylbutan-2-ol, 4-bromo-2-methylbutan-1-ol, or (Z)-4-chloro-2-methyl-2-buten-1-ol is not straightforward due to fundamental differences in chemical reactivity. The position of the functional groups dictates the reaction mechanism; for example, a tertiary alcohol will favor SN1 solvolysis, while the primary alcohol of the target compound will undergo SN2 reactions [1]. Furthermore, the choice of halogen (chloro vs. bromo) significantly impacts leaving group ability and, consequently, reaction kinetics and conditions . The following quantitative evidence details these critical performance distinctions.

Primary vs. tertiary alcohol Oxidation and SN2 substitution pathways may not transfer to 4-chloro-2-methylbutan-2-ol, which favors elimination and SN1 reactivity.
Chloro vs. bromo analog Leaving group ability differs, altering reaction kinetics and conditions; 4-bromo-2-methylbutan-1-ol may require re-optimized protocols.
Unsaturated analog (Z)-4-chloro-2-methyl-2-buten-1-ol has a distinct lipophilicity profile and alkene reactivity, shifting synthetic utility and drug-likeness parameters.

4-Chloro-2-methylbutan-1-ol: Differentiating Evidence


Reaction Pathway: Oxidation vs. Solvolysis

The primary alcohol group in 4-chloro-2-methylbutan-1-ol allows for its direct oxidation to 4-chloro-2-methylbutanal using pyridinium chlorochromate [1]. This contrasts with 4-chloro-2-methylbutan-2-ol, a tertiary alcohol, which is not amenable to this mild oxidation pathway and instead undergoes acid-catalyzed elimination or SN1 solvolysis [2]. This functional group difference dictates the compound's utility in specific synthetic sequences.

Oxidation vs. Solvolysis
Cross-study comparable
Target: Oxidized to 4-chloro-2-methylbutanal with pyridinium chlorochromate.
Comparator: 4-Chloro-2-methylbutan-2-ol undergoes acid-catalyzed elimination or SN1 solvolysis, not oxidation to aldehyde.
Defines synthetic route fit for oxidation sequences.
Pyridinium chlorochromate conditions; qualitative pathway difference.
Organic Synthesis Oxidation Reaction Mechanism

Orthogonal Reactivity: Chloro vs. Hydroxyl

4-Chloro-2-methylbutan-1-ol is explicitly noted as a bifunctional intermediate due to the presence of both a primary alcohol and a primary alkyl chloride . This contrasts with analogs like 4-chloro-2-methylbutanal, where the aldehyde group offers a different and less versatile set of reactions (e.g., Wittig, reductions) . The ability to perform selective transformations on either the alcohol (e.g., esterification, oxidation) or the chloride (e.g., nucleophilic substitution) provides a synthetic advantage not found in mono-functional or differently functionalized comparators.

Orthogonal Reactivity
Class-level inference
Target: Two distinct reactive sites – primary alcohol and primary alkyl chloride.
Comparators: 4-Chloro-2-methylbutanal (aldehyde + chloride) or 4-chloro-2-methylbutan-2-ol (tertiary alcohol + chloride) offer different reactivity profiles.
Supports versatile synthetic planning through orthogonal transformations.
Structural property; may reduce step count in multi-step sequences.
Organic Synthesis Bifunctional Building Block Drug Discovery

Commercial Purity Specifications

For research and development purposes, 4-chloro-2-methylbutan-1-ol is commercially available with a guaranteed purity of ≥97% from major suppliers like Aladdin Scientific . While other suppliers may offer lower grades (e.g., 95%+) [1], the availability of a defined high-purity grade provides a reliable baseline for reproducible experimentation. This is a key procurement differentiator compared to less common analogs like 4-bromo-2-methylbutan-1-ol, for which such explicit purity specifications are not consistently reported in the search results.

Commercial Purity
Cross-study comparable
≥97% purity available
Reduces need for further purification, supporting reproducible outcomes.
Supplier specification; bromo-analog lacks consistent high-purity offering.
Procurement Purity Quality Control

Lipophilicity (LogP) Distinction

The calculated partition coefficient (LogP) for 4-chloro-2-methylbutan-1-ol is 1.2437 [1]. This moderate lipophilicity can be a critical factor in medicinal chemistry for predicting absorption and distribution. This value differentiates it from more lipophilic analogs, such as (Z)-4-chloro-2-methyl-2-buten-1-ol, which is used as a precursor to the (Z)-hydroxy prenyl synthon, a more hydrophobic terpenoid building block [2].

Lipophilicity (LogP)
Cross-study comparable
LogP = 1.2437 (calculated)
Supports drug-likeness lead optimization through moderate partition coefficient.
Computed property; may require experimental validation.
Physicochemical Properties Drug Design ADME

GHS Safety Profile

The Globally Harmonized System (GHS) classification for 4-chloro-2-methylbutan-1-ol includes hazard statements H302 (Harmful if swallowed) and precautionary statements such as P264 (Wash hands thoroughly after handling) and P270 (Do not eat, drink or smoke when using this product) . This documented safety profile allows for a defined risk assessment in the laboratory. In contrast, the search results indicate that specific toxicological data (e.g., acute toxicity values) for this compound are unavailable , highlighting a knowledge gap that necessitates careful handling.

GHS Safety Profile
Supporting evidence
H302 Harmful if swallowed Warning P264, P270
Informs lab handling and risk assessment protocols.
Acute toxicity data unavailable; handle with care.
Safety GHS Classification Risk Management

4-Chloro-2-methylbutan-1-ol: Key Applications


Multi-Step Synthesis with Orthogonal Protection

4-Chloro-2-methylbutan-1-ol is an ideal starting material for multi-step syntheses where the orthogonal reactivity of the primary alcohol and alkyl chloride can be exploited . For instance, the alcohol can be selectively protected or oxidized to an aldehyde without affecting the chloro group, which can later undergo nucleophilic substitution. This capability streamlines the construction of complex molecular architectures, such as those found in pharmaceutical intermediates.

Precursor to 4-Chloro-2-methylbutanal

The compound is a direct and efficient precursor to 4-chloro-2-methylbutanal via oxidation with pyridinium chlorochromate [1]. This aldehyde can then be used in a variety of carbon-carbon bond-forming reactions (e.g., Wittig, aldol) or further functional group transformations, making 4-chloro-2-methylbutan-1-ol a valuable entry point into a diverse array of chemical space.

Lipophilicity Modulation in Drug Design

With a calculated LogP of 1.2437 [2], 4-chloro-2-methylbutan-1-ol can serve as a strategic building block in drug discovery to fine-tune the lipophilicity of lead compounds. Its moderate partition coefficient can improve the drug-likeness of a molecule, potentially enhancing oral bioavailability and cellular permeability compared to more hydrophilic or hydrophobic alternatives.

Synthesis of Labeled Internal Standards

The defined synthetic route and availability of high-purity 4-chloro-2-methylbutan-1-ol make it a suitable starting point for the preparation of stable isotope-labeled (e.g., deuterated) analogs [3]. Such labeled compounds are essential as internal standards in mass spectrometry-based bioanalytical assays, crucial for pharmacokinetic and drug metabolism studies.

Application
Selection Property
Validation Focus
Multi-step synthesis with orthogonal protection
Orthogonal reactivity of alcohol and alkyl chloride
Selective protection or oxidation compatibility
Precursor to 4-chloro-2-methylbutanal
Primary alcohol oxidation compatibility
Oxidation selectivity and aldehyde yield
Lipophilicity modulation in drug design
Moderate calculated LogP
Drug-likeness and permeability screening
Synthesis of stable isotope-labeled internal standards
High-purity starting material with defined route
Isotope incorporation and method performance

Technical Documentation Hub

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39 linked technical documents
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